molecular formula C6H8Cl2 B14433215 Cyclohexene, dichloro- CAS No. 77752-44-4

Cyclohexene, dichloro-

Cat. No.: B14433215
CAS No.: 77752-44-4
M. Wt: 151.03 g/mol
InChI Key: QKXMPUAYRFNJAC-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclohexane (CAS: 29297-39-0), often referred to as "cyclohexene, dichloro-," is a saturated cycloalkane derivative with two chlorine atoms at adjacent positions on the six-membered ring. Despite the name implying a cyclohexene backbone, the compound is fully saturated, formed via the addition of chlorine (Cl₂) to cyclohexene, resulting in the loss of the double bond . This reaction proceeds through a syn or anti addition mechanism, yielding cis or trans isomers depending on reaction conditions . The compound is industrially significant as an intermediate in organic synthesis, particularly in the production of epoxides and diols, which are precursors for adhesives, lubricants, and pharmaceuticals .

Key physical properties include a molecular formula of C₆H₁₀Cl₂, molecular weight of 152.016 g/mol, and a calculated exact mass of 152.0161 .

Properties

CAS No.

77752-44-4

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,2-dichlorocyclohexene

InChI

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1-4H2

InChI Key

QKXMPUAYRFNJAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, dichloro- can be synthesized through the addition of dichlorocarbene to cyclohexene. This reaction involves the generation of dichlorocarbene from chloroform and a strong base such as potassium hydroxide. The dichlorocarbene then reacts with the double bond in cyclohexene to form cyclohexene, dichloro-.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, dichloro- typically involves the chlorination of cyclohexene. This process is carried out in the presence of a catalyst and under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexene molecule.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, dichloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: In these reactions, one or both chlorine atoms can be replaced by other substituents.

    Addition Reactions: The compound can participate in addition reactions where new atoms or groups are added to the double bond.

    Oxidation and Reduction Reactions: Cyclohexene, dichloro- can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition Reactions: Reagents such as hydrogen chloride or bromine can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted cyclohexenes where chlorine atoms are replaced by other groups.

    Addition Reactions: Products include cyclohexane derivatives with additional substituents.

    Oxidation and Reduction Reactions: Products include cyclohexanone or cyclohexanol derivatives.

Scientific Research Applications

Cyclohexene, dichloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: Cyclohexene, dichloro- is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexene, dichloro- involves its reactivity with other chemical species. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations, carbanions, and free radicals, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Monochloro Derivatives: Chlorocyclohexane

Chlorocyclohexane (CAS: 542-18-7, C₆H₁₁Cl) is a monosubstituted derivative with a single chlorine atom. It has a lower molecular weight (118.605 g/mol) and distinct reactivity due to the absence of a second chlorine atom. For example:

  • Reactivity : Chlorocyclohexane undergoes nucleophilic substitution less readily than 1,2-dichlorocyclohexane due to reduced electron-withdrawing effects.
  • Applications : Primarily used as a solvent or intermediate in alkylation reactions .
Property 1,2-Dichlorocyclohexane Chlorocyclohexane
Molecular Formula C₆H₁₀Cl₂ C₆H₁₁Cl
Molecular Weight (g/mol) 152.016 118.605
CAS Number 29297-39-0 542-18-7

Dichloro Isomers: 1,3-Dichlorocyclohexane

While 1,2-dichlorocyclohexane is well-documented, its 1,3-isomer (CAS: 64544-31-6) exhibits distinct stereochemical and physical properties. The separation of these isomers is challenging due to similar boiling points, but their reactivity differs in ring-opening reactions. For instance, 1,2-dichlorocyclohexane is more reactive in elimination reactions due to vicinal Cl atoms favoring dehydrohalogenation .

Chlorinated Cyclohexenes: 3-Chlorocyclohexene

3-Chlorocyclohexene (CAS: 2441-97-6, C₆H₉Cl) retains the cyclohexene double bond, making it unsaturated. This structural difference leads to:

  • Reactivity : Participates in electrophilic addition (e.g., epoxidation) more readily than saturated dichlorocyclohexane .
  • Applications : Used in synthesizing heterocyclic compounds for pharmaceuticals .
Property 1,2-Dichlorocyclohexane 3-Chlorocyclohexene
Molecular Formula C₆H₁₀Cl₂ C₆H₉Cl
Molecular Weight (g/mol) 152.016 116.59
Backbone Saturation Saturated Unsaturated

Spectroscopic Properties

  • IR Spectroscopy: The dichloro derivative exhibits a C-Cl stretch at 494 cm⁻¹, with NH chemical shifts at 20.13 ppm in NMR, distinguishing it from mono-chloro analogs .
  • Chlorocyclohexane : Shows a single C-Cl stretch at higher frequencies (~550–600 cm⁻¹) due to reduced electron withdrawal .

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